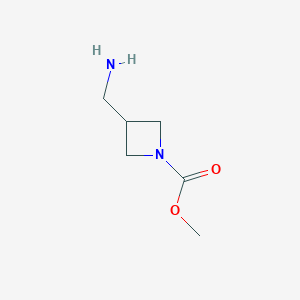
4,4-Difluoropentan-1-amine
Vue d'ensemble
Description
4,4-Difluoropentan-1-amine is a chemical compound that belongs to the class of fluoroalkylamines. It is a derivative of 1-amino-4,4-difluoropentane and is structurally similar to monoamine. The molecular weight of this compound is 123.14 and its molecular formula is C5H11F2N .
Molecular Structure Analysis
The molecular structure of 4,4-Difluoropentan-1-amine can be represented by the canonical SMILES notation: CC(CCCN)(F)F . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Difluoropentan-1-amine include a molecular weight of 123.14 and a molecular formula of C5H11F2N . Other specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Nucleophilic Aromatic Substitution Reactions : Research highlights the use of fluorinated pyridazinones, potentially relevant to derivatives of 4,4-Difluoropentan-1-amine, in synthesizing various disubstituted and ring-fused pyridazinone systems. These methods have applications in drug discovery, where the regioselectivity of nucleophilic substitution plays a critical role in achieving desired polyfunctional systems (Pattison et al., 2009).
- Gas Separation Applications : Hyperbranched polyimides, synthesized using triamine monomers, demonstrate potential in gas separation technologies. This suggests that amines, including 4,4-Difluoropentan-1-amine, could serve as building blocks in the development of new polymeric materials for environmental and industrial applications (Fang et al., 2000).
Material Science
- Graphene-based Catalysts : The reduction of nitro compounds to amines using graphene-based catalysts is a significant area of research. Amines, including possibly 4,4-Difluoropentan-1-amine, are crucial in synthesizing drugs, dyes, and polymers, underscoring the importance of efficient reduction methods (Nasrollahzadeh et al., 2020).
- Fluorinated Polyimides : The synthesis of novel fluorinated polyimides from bis(ether amine) monomers demonstrates the role of fluorinated amines in creating materials with desirable properties such as low moisture absorption and high thermal stability. This research indicates potential applications of 4,4-Difluoropentan-1-amine in advanced polymer design (Chung & Hsiao, 2008).
Chemical Synthesis
- Heterocyclization Reactions : The chemoselective synthesis of substituted pyrroles through heterocyclization reactions showcases the versatility of fluorinated amines in synthesizing heterocyclic compounds, highlighting potential pathways for derivatives of 4,4-Difluoropentan-1-amine (Aquino et al., 2015).
Analytical Chemistry
- Ionic Liquids in Analytical Chemistry : The use of ionic liquids for the improvement of separation and quantification of aromatic amines in products like hair dyes suggests potential analytical applications of fluorinated amines in enhancing detection methods (Lizier & Zanoni, 2012).
Environmental Applications
- PFAS Removal : Amine-functionalized sorbents, including those potentially derivable from 4,4-Difluoropentan-1-amine, have shown efficacy in removing perfluoroalkyl and polyfluoroalkyl substances from water, indicating the role of fluorinated amines in environmental remediation (Ateia et al., 2019).
Propriétés
IUPAC Name |
4,4-difluoropentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNONZQLNWUFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311570 | |
| Record name | 4,4-Difluoro-1-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropentan-1-amine | |
CAS RN |
590-74-9 | |
| Record name | 4,4-Difluoro-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)




![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)